Regioisomeric Differentiation: 4-Chlorophenyl vs. 3-Chlorophenyl Moiety Impact on Target Binding
The primary structural differentiator for CAS 897620-91-6 is the para-chloro substitution on its phenyl ring, in contrast to the meta-chloro substitution found in its closest commercial analog, CAS 897621-46-4 . The foundational patent for 2-ureido-thiazole antitumor agents establishes that the nature and position of the substituent 'R' on the phenyl ring are critical for CDK inhibitory activity, directly influencing the compound's ability to adopt the necessary binding conformation within the ATP-binding pocket [1]. A para-chloro substituent presents a distinct electronic distribution and steric profile compared to a meta-chloro group, resulting in a different shape and electrostatic potential map that can alter hydrogen bond networks and hydrophobic contacts with the target kinase hinge region [1]. This positional isomerism is a key variable in the patented SAR tables, with different halogen positions leading to divergent IC50 values against CDK2 and other cell cycle kinases [1].
| Evidence Dimension | Position of chlorine substituent on the N-phenyl ring |
|---|---|
| Target Compound Data | 4-chlorophenyl (para-substitution) – CAS 897620-91-6 |
| Comparator Or Baseline | Closest commercially available analog CAS 897621-46-4, bearing a 3-chlorophenyl (meta-substitution) group on an otherwise identical 2-ureidothiazole core and N-(4-methylthiazol-2-yl)acetamide side chain. |
| Quantified Difference | Regioisomeric shift from para (4-position) to meta (3-position) chlorine. While specific IC50 values for these exact two compounds are not published in a single source, the patent SAR data for close structural analogs with identical core scaffolds demonstrates that such halogen position changes alter CDK2 inhibitory potency by factors ranging from 2- to 20-fold, depending on the specific cellular and enzymatic assay context. |
| Conditions | Based on CDK2/cyclin A and CDK2/cyclin E kinase inhibition assays and cell-based antiproliferative assays (e.g., MCF-7, A2780 human cancer cell lines) detailed in U.S. Patent Application 2004/0157827 A1 for structurally analogous 2-ureido-thiazole derivatives. |
Why This Matters
For procurement, this defines exclusivity: no other commercially available compound can precisely replicate the binding interactions and biological performance anticipated for a 4-chlorophenyl ureidothiazole, making CAS 897620-91-6 irreplaceable for SAR studies targeting this specific pharmacophoric geometry.
- [1] Pevarello, P., Amici, R., Traquandi, G., Villa, M., Vulpetti, A., & Isacchi, A. (2004). 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. U.S. Patent Application No. 2004/0157827 A1. View Source
